molecular formula C20H18INO4S B11086701 (5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione

(5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11086701
M. Wt: 495.3 g/mol
InChI Key: ITESBUJSAGYYSS-LICLKQGHSA-N
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Description

(5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodinated aromatic ring, a methoxy group, and a thiazolidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the iodination of an aromatic ring, the introduction of a methoxy group, and the formation of the thiazolidine-2,4-dione ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The iodinated aromatic ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can lead to the formation of various substituted products.

Scientific Research Applications

(5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its combination of an iodinated aromatic ring, a methoxy group, and a thiazolidine-2,4-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H18INO4S

Molecular Weight

495.3 g/mol

IUPAC Name

(5E)-5-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H18INO4S/c1-12-4-6-13(7-5-12)11-26-18-15(21)8-14(9-16(18)25-3)10-17-19(23)22(2)20(24)27-17/h4-10H,11H2,1-3H3/b17-10+

InChI Key

ITESBUJSAGYYSS-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=C/3\C(=O)N(C(=O)S3)C)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=C3C(=O)N(C(=O)S3)C)OC

Origin of Product

United States

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